molecular formula C13H19N5O9S2 B13839268 (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid

Cat. No.: B13839268
M. Wt: 453.5 g/mol
InChI Key: IBLNMEMSULYOOK-IYZXUIDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid is a structurally complex molecule featuring a β-amino acid backbone with a 2-amino-4-thiazolyl group, a (1-carboxy-1-methylethoxy)iminoacetate moiety, and a sulfoamino (-NHSO₃H) substituent at the 3-position (Figure 1). This compound is often isolated as a trifluoroacetic acid (TFA) salt, enhancing its solubility for pharmaceutical applications .

Properties

Molecular Formula

C13H19N5O9S2

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid

InChI

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8+/t5-,7-/m0/s1

InChI Key

IBLNMEMSULYOOK-IYZXUIDESA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Synthetic Route Outline

Step Description Key Reagents/Conditions Notes
1 Synthesis of the oxime ester intermediate Reaction of carboxylic acid derivatives with hydroxylamine derivatives under controlled pH and temperature Formation of (1-carboxy-1-methylethoxy)imino group with Z-configuration
2 Coupling of the thiazolyl moiety Condensation of 2-amino-4-thiazolyl compound with the oxime ester intermediate Requires mild acidic/basic catalysis to maintain stereochemistry
3 Introduction of sulfoamino group Sulfonation of amino group on butanoic acid derivative or direct use of sulfoamino-substituted amino acid Requires sulfonation reagents like chlorosulfonic acid or sulfur trioxide complexes
4 Final purification and stereochemical control Chromatographic separation (HPLC) and crystallization Ensures 2S,3S stereochemistry and high purity

Representative Synthetic Procedure (Literature-Based)

  • The oxime ester is prepared by reacting 2-(2-amino-4-thiazolyl)-2-oxoacetyl chloride with hydroxylamine derivatives in the presence of a base to afford the (Z)-configured oxime ester.
  • The sulfoamino butanoic acid moiety is introduced via amide bond formation using peptide coupling agents (e.g., carbodiimides) under anhydrous conditions to prevent racemization.
  • Final product isolation involves washing organic layers with acid/base solutions, drying over magnesium sulfate, and concentration under reduced pressure.
  • Purification is achieved by recrystallization or preparative chromatography to obtain the pure (2S,3S) isomer.

Analytical Data Supporting Preparation

Parameter Value Method Reference
Molecular Weight 453.5 g/mol Mass spectrometry
Melting Point >182°C (decomposition) Differential scanning calorimetry
Solubility Slight in DMSO, methanol, water Solubility tests
Stereochemistry 2S,3S confirmed by NMR and chiral HPLC NMR, chiral chromatography
Purity >98% HPLC analysis

Research and Industrial Context

  • The compound is primarily studied as a metabolite or impurity of Aztreonam, a synthetic monocyclic beta-lactam antibiotic.
  • Preparation methods are optimized to maintain stereochemical integrity due to the importance of the 2S,3S configuration for biological activity.
  • The presence of the thiazolyl and sulfoamino groups suggests potential for biological activity, making the compound relevant in pharmaceutical impurity profiling and drug development research.
  • Handling and storage require inert atmosphere and low temperature (-20°C) to prevent degradation.

Summary Table of Preparation Method Features

Feature Description
Synthetic Approach Multi-step organic synthesis involving oxime ester formation, amide coupling, and sulfonation
Key Functional Groups Thiazolyl ring, oxime ester (iminoacetyl), sulfoamino butanoic acid
Stereochemical Control Critical, achieved via chiral precursors and mild reaction conditions
Purification Washing, drying, concentration, recrystallization, and chromatographic methods
Analytical Confirmation NMR, HPLC, mass spectrometry, melting point analysis

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The amino and sulfoamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiazolidine derivatives. These products retain the core structure of the original compound but exhibit different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Synergistic Activity : Combining the target compound with mecillinam reduces the minimum inhibitory concentration (MIC) against resistant Enterobacter by 8–16-fold .
  • Structural Uniqueness: Chemoinformatics analysis () highlights its low Tanimoto similarity (<0.4) to other thiazole derivatives, underscoring its novel pharmacophore .
  • Potential Applications: Its sulfoamino-thiazole scaffold could inspire next-generation β-lactamase inhibitors or standalone antibiotics targeting Gram-negative pathogens.

Biological Activity

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid, commonly referred to by its CAS number 102586-36-7, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical formula: C₁₃H₁₉N₅O₉S₂. It features multiple functional groups that contribute to its biological activity, including thiazole and sulfoamino moieties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The thiazole ring is known for its role in antimicrobial and anticancer activities. The sulfoamino group may enhance solubility and bioavailability, which is crucial for effective drug action.

Table 1: Structural Features and Their Biological Implications

Structural FeaturePotential Biological Activity
Thiazole RingAntimicrobial, anticancer properties
Sulfoamino GroupImproved solubility and bioavailability
Iminocarboxylic AcidPotential for enzyme inhibition

Antitumor Activity

Studies have shown that related compounds exhibit potent antitumor effects. For instance, the compound's structural analogs have demonstrated nanomolar activity against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the inhibition of specific pathways critical for tumor growth.

Antimicrobial Activity

The thiazole component has been linked to antimicrobial properties against a range of pathogens. Research suggests that derivatives of thiazole can inhibit bacterial protein synthesis, making them effective against drug-resistant strains .

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research evaluated the effects of thiazole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising therapeutic potential for (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-...] .
  • Antimicrobial Testing : In a clinical trial assessing the efficacy of thiazole-based compounds against resistant bacterial strains, (2S,3S)-... was included in the screening process. The findings revealed that the compound exhibited substantial antibacterial activity comparable to established antibiotics .

Pharmacological Profile

The pharmacological properties of (2S,3S)-... include:

  • Absorption : High potential for human intestinal absorption.
  • Metabolism : Predicted low metabolism via cytochrome P450 enzymes.
  • Toxicity : Low acute toxicity as indicated by LD50 studies.

Table 2: Pharmacological Properties

PropertyValue
Human Intestinal AbsorptionHigh
CYP450 MetabolismLow
Acute Toxicity (LD50)>2000 mg/kg

Q & A

Q. What are the key challenges in synthesizing (2S,3S)-2-[[(2Z)-...]butanoic acid, and how can stereochemical control be achieved?

The synthesis requires precise control over stereochemistry, particularly the (2Z)-configuration of the iminoacetate moiety and the (2S,3S)-configuration of the butanoic acid backbone. A multi-step approach is often employed:

  • Step 1 : Condensation of 2-amino-4-thiazolyl derivatives with carboxymethoxyimino intermediates under basic conditions (e.g., KOH/THF) to form the (Z)-configured imine .
  • Step 2 : Coupling with a sulfonamide-protected threonine analog using carbodiimide-based activation (e.g., EDC/HOBt) to ensure retention of the (2S,3S)-configuration .
  • Step 3 : Final deprotection of the sulfonamide group under acidic conditions (e.g., TFA) . Monitoring via chiral HPLC or circular dichroism (CD) is critical to verify stereochemical purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • LC-MS : To confirm molecular weight and detect major impurities (e.g., unreacted intermediates or stereoisomers) .
  • NMR (¹H, ¹³C, 2D-COSY) : For resolving stereochemical assignments, particularly the (Z)-imine configuration and sulfonamide orientation .
  • Ion chromatography : To quantify sulfonic acid byproducts arising from degradation or incomplete deprotection .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the biological activity of this compound against Gram-negative bacteria?

  • Docking studies : Use software like AutoDock Vina to model interactions between the compound’s thiazolyl-imine moiety and penicillin-binding proteins (PBPs) in bacterial cell walls. The (Z)-configuration enhances binding to PBP3’s active site .
  • MM-GBSA calculations : Estimate binding free energy (ΔG) to prioritize derivatives with improved affinity. Beta-alanine-catalyzed Knoevenagel condensates (e.g., compounds 13a-l in ) show ΔG values < −40 kcal/mol, correlating with observed MIC values .

Q. What strategies mitigate hygroscopicity and stability issues in the sulfonamide group during formulation?

  • Lyophilization : Formulate as a trifluoroacetate salt (as in ) to reduce hygroscopicity and improve shelf life .
  • Excipient screening : Co-formulate with cyclodextrins or polyvinylpyrrolidone (PVP) to stabilize the sulfonamide moiety against hydrolysis under humid conditions .

Q. How do impurities like epimeric byproducts affect bioactivity, and how can they be resolved chromatographically?

  • Chromatographic separation : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution) to resolve epimers. Minor adjustments in pH (e.g., 2.5–3.0) improve resolution .
  • Bioactivity impact : Epimeric impurities (e.g., 2S,3R configuration) reduce antibacterial efficacy by >50% due to steric clashes in PBP binding .

Key Research Gaps

  • Mechanistic studies : Limited data on sulfonamide hydrolysis kinetics under physiological conditions.
  • In vivo efficacy : No published pharmacokinetic studies in animal models, necessitating further ADMET profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.